molecular formula C23H22N4O5 B2415135 Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 378776-89-7

Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No. B2415135
CAS RN: 378776-89-7
M. Wt: 434.452
InChI Key: RDQFZOGLDJUFAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N4O5 and its molecular weight is 434.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate serves as a key intermediate in the synthesis of diverse heterocyclic compounds. For instance, Bakhite et al. (1995) discussed the transformation of similar ethyl carboxylate derivatives into various heterocyclic systems, emphasizing the compound's role in building complex chemical structures (Bakhite, Geies, El-Dean, & El-Kashef, 1995). This foundational research underscores the compound's utility in expanding the repertoire of organic synthesis, enabling the creation of novel molecules with potential applications across a range of scientific domains.

Optical and Material Applications

The compound's derivatives have been investigated for their optical properties and potential use in photodiode applications, as demonstrated by Elkanzi et al. (2020). They synthesized a novel compound by treating a related ethyl carboxylate with methylidene malononitrile, leading to materials with significant optical band gaps and promising applications in organic photodiodes (Elkanzi, Farag, Roushdy, & Mansour, 2020). This research points to the potential of ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate derivatives in the development of advanced materials for electronic and photonic devices.

Advanced Synthetic Methodologies

Research into the synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline derivatives, as conducted by Kotovskaya et al. (1999), provides insights into the compound's role in creating fluorinated heterocycles, which are of interest for their unique chemical properties and potential applications in medicinal chemistry and materials science (Kotovskaya, Perova, Charushin, & Chupakhin, 1999). The methodologies developed for these syntheses showcase the versatility and utility of ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate as a precursor in organic chemistry.

properties

IUPAC Name

ethyl 2-amino-1-[2-(4-methoxybenzoyl)oxyethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-3-31-23(29)18-19-21(26-17-7-5-4-6-16(17)25-19)27(20(18)24)12-13-32-22(28)14-8-10-15(30-2)11-9-14/h4-11H,3,12-13,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQFZOGLDJUFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCOC(=O)C4=CC=C(C=C4)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-amino-1-(2-((4-methoxybenzoyl)oxy)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

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